Einecs 301-154-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS chemicals are often evaluated for regulatory compliance under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which prioritize risk assessment using computational methods such as Quantitative Structure-Activity Relationships (QSARs) and Read-Across Structure-Activity Relationships (RASAR) . These approaches rely on structural and toxicological similarities between well-studied "source" compounds and less-characterized "target" chemicals like EINECS 301-154-4.

Properties

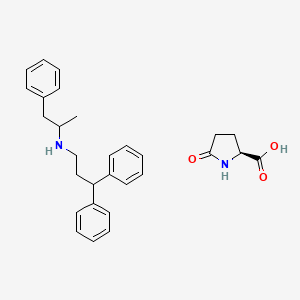

CAS No. |

93981-68-1 |

|---|---|

Molecular Formula |

C29H34N2O3 |

Molecular Weight |

458.6 g/mol |

IUPAC Name |

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C24H27N.C5H7NO3/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;7-4-2-1-3(6-4)5(8)9/h2-16,20,24-25H,17-19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

LKUYDEBIWJKEQO-HVDRVSQOSA-N |

Isomeric SMILES |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:

Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure complete nitration.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carefully controlled to manage the exothermic nature of the reactions and to ensure the safety of the production environment. The final product is purified through recrystallization to obtain high-purity 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

Reduction: It can be reduced to form different amines.

Oxidation: It can be oxidized to form various oxidation products.

Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used.

Substitution: Various nucleophiles can be used to replace the nitro groups under specific conditions.

Major Products

Reduction: Produces amines such as 2,4,6-triaminotoluene.

Oxidation: Produces oxidation products like 2,4,6-trinitrobenzoic acid.

Substitution: Produces substituted toluenes depending on the nucleophile used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications:

Chemistry: Used as a standard explosive in various chemical studies and experiments.

Biology: Studied for its effects on biological systems and its potential use in biosensors.

Medicine: Investigated for its potential use in targeted drug delivery systems.

Industry: Widely used in mining, demolition, and military applications due to its explosive properties.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation results in a high-pressure explosion.

Comparison with Similar Compounds

Methodological Frameworks for Comparison

Read-Across (RASAR) Approaches

RASAR leverages structural analogs to infer toxicity. A study showed that 1,387 labeled compounds could predict hazards for 33,000 EINECS chemicals, with coverage increasing exponentially as analogs are added .

QSAR Advisory Tools

- Substituted mononitrobenzenes: Log Kow-based models direct users to appropriate QSARs for specific organisms (e.g., Tetrahymena pyriformis) .

- Chlorinated alkanes: Toxicity predictions for fish using in vitro data (e.g., EC50 from Daphnia magna) achieve R² > 0.8 when validated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.